N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in drug delivery systems. This compound is characterized by its unique structure, which includes a methoxyethyl group and a quinolinylsulfonyl moiety, contributing to its pharmacological properties.
The synthesis of N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide typically involves multiple steps, including the formation of the benzamide backbone followed by the introduction of the sulfonyl and methoxyethyl groups.
Technical Details:
The detailed reaction pathways and conditions can vary based on the specific synthetic route chosen .
The molecular formula of N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide can be represented as . The structural representation highlights the following components:
The molecular weight is approximately 318.39 g/mol. The compound's structure can be visualized using molecular modeling software, which allows for an understanding of its three-dimensional conformation and potential interactions with biological targets .
N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide participates in various chemical reactions typical of amides and sulfonamides.
Technical Details:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide is primarily associated with its ability to interact with biological targets at the cellular level.
Data:
Understanding these mechanisms is critical for developing effective therapeutic strategies using this compound .
Relevant data regarding melting point, boiling point, and spectral characteristics (such as NMR or IR spectra) can provide additional insights into its physical properties .
N-(2-methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide has several scientific uses:
Research continues to explore the full range of applications for this compound within pharmaceutical sciences .
N-(2-Methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide is systematically named according to IUPAC conventions, reflecting its hybrid molecular architecture. The compound integrates three pharmacophoric elements: a benzamide core, a sulfonamide linker, and a quinoline heterocycle. Its molecular formula is C₁₉H₁₉N₃O₄S, with a molecular weight of 385.44 g/mol [1]. Key structural features include:
8-Quinolinyl Group: The electron-rich nitrogen-containing heterocycle facilitates π-π stacking interactions and serves as a hydrogen bond acceptor [1] [3].
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₃O₄S |
Molecular Weight | 385.44 g/mol |
Key Functional Groups | Benzamide, Sulfonamide, Quinoline |
XLogP³ (Predicted) | ~3.8 (Moderate lipophilicity) |
Hydrogen Bond Donors | 2 (amide NH, sulfonamide NH) |
Hydrogen Bond Acceptors | 6 (carbonyl O, sulfonyl O₂, ether O, quinoline N) |
Computational analyses predict moderate lipophilicity (XLogP³ ~3.8), suggesting balanced membrane permeability and aqueous solubility. The methoxyethyl side chain (-CH₂CH₂OCH₃) augments solubility by introducing an oxygen-rich, hydrophilic domain [6]. Stereoelectronic properties position this compound for targeted protein interactions, particularly with enzymes containing deep hydrophobic pockets flanked by polar residues.
This compound emerged during the early 2000s as part of a broader exploration of sulfonamide-benzamide hybrids in oncology and anti-fibrotic therapeutics. Its design was informed by two key precedents:
The strategic fusion of these pharmacophores aimed to create dual-function agents capable of simultaneous epigenetic and kinase modulation. Synthetic routes typically involve:
N-(2-Methoxyethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide exemplifies rational structure-based design with three pharmacological advantages:
Benzamide Substituents: Meta-orientation of the sulfonamide linker optimizes binding entropy [8].
Table 2: Benchmarking Against Related Pharmacophores
Compound | Core Structure | Primary Target | Therapeutic Significance |
---|---|---|---|
MS-275 (Entinostat) | 2-Aminophenyl benzamide | HDAC Class I | FDA-approved for lymphoma |
SB431542 | Benzo[d][1,3]dioxolyl-imidazole | TGF-β receptor | Validated anti-fibrotic in preclinical models |
2-Amino-N-(2-methoxy-phenyl)-benzamide | Aminobenzamide | Unknown | Synthetic intermediate for HDAC probes |
This compound | Sulfonamide-benzamide-quinoline | HDAC/TGF-β (predicted) | Potential multi-target agent |
Ongoing research focuses on leveraging its scaffold for:
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5